1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide

Catalog No.
S1942758
CAS No.
623580-02-9
M.F
C12H22F6N2O4S2
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-1-methylpiperidinium bis(trifluoromethylsu...

CAS Number

623580-02-9

Product Name

1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpiperidin-1-ium

Molecular Formula

C12H22F6N2O4S2

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-8-11(2)9-6-5-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1

InChI Key

ZDMWZUAOSLBMEY-UHFFFAOYSA-N

SMILES

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Application in Battery Manufacturing

Scientific Field: Electrochemistry

Application Summary: This ionic liquid is used as an electrolyte in ionic liquid dual ion batteries and dual-graphite batteries . These batteries are known for their high energy density and stability.

Methods of Application

    Preparation: The ionic liquid is mixed with other components to form an electrolyte solution.

    Usage: It is then introduced into the battery cell, where it facilitates the movement of ions during charging and discharging cycles.

Application in Fuel Desulfurization

Scientific Field: Chemical Engineering

Application Summary: It serves as a model ionic liquid in the study of ionic effects on the desulfurization of fuels . This process is crucial for reducing sulfur emissions from fuels.

Methods of Application

    Experimentation: The ionic liquid is used in extraction processes to remove sulfur compounds from fuel samples.

    Analysis: The effectiveness of desulfurization is measured using various analytical techniques.

Application in Solubility Studies

Scientific Field: Physical Chemistry

Application Summary: This ionic liquid is used in the study of the activity coefficient of different solutes at infinite dilution , which is essential for understanding solute-solvent interactions.

Methods of Application

    Solubility Measurement: The solubility of various solutes in the ionic liquid is determined at different temperatures.

    Data Analysis: Activity coefficients are calculated based on the solubility data.

Application in Chromatography

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a stationary phase in gas chromatography for the separation of complex mixtures .

Methods of Application

    Column Preparation: The ionic liquid is coated onto the interior surface of the chromatographic column.

    Sample Analysis: Mixtures are passed through the column, and components are separated based on their interaction with the stationary phase.

Application in Ionic Liquid Studies

Scientific Field: Materials Science

Application Summary: It is investigated for its properties as an ionic liquid, including miscibility with water, thermal stability, and solubilizing abilities .

Methods of Application

    Property Measurement: Various physical and chemical properties of the ionic liquid are measured under different conditions.

    Comparative Analysis: The properties are compared with those of other ionic liquids to determine its suitability for various applications.

Application in Lithium-Ion Batteries

Scientific Field: Energy Storage

Application Summary: This ionic liquid is used in the fabrication of lithium-ion batteries as a class of electrolytic materials .

Methods of Application

    Electrolyte Formulation: The ionic liquid is formulated with lithium salts to create an electrolyte.

    Battery Assembly: The electrolyte is then used within the battery cell to facilitate ion transport.

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Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound is employed as a solvent and catalyst in various organic synthesis reactions.

Methods of Application

    Reaction Solvent: It is used as a reaction medium for organic transformations.

    Catalysis: It can also act as a catalyst to speed up chemical reactions.

1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique molecular structure, which features a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C11H20F6N2O4S2C_{11}H_{20}F_{6}N_{2}O_{4}S_{2} with a molar mass of approximately 422.4 g/mol. This compound exhibits a wide electrochemical window, making it suitable for various applications in energy storage and electrochemistry .

BMPF is primarily studied for its physiochemical properties rather than a specific mechanism of action in biological systems. Its ionic nature and tunable structure make it a potential candidate for various applications, including:

  • Electrolytes in electrochemical devices: BMPF's ionic conductivity makes it a potential electrolyte for batteries and supercapacitors [].
  • Solvents for organic reactions: BMPF's ability to dissolve various organic compounds makes it useful for clean and efficient chemical reactions [].
  • Extraction processes: BMPF can be used to extract valuable components from mixtures due to its selective solubility properties [].
: It can undergo oxidation and reduction processes, which are essential in applications like battery technology.
  • Solvation Reactions: The unique solvation properties facilitate the dissolution of various salts and organic compounds.
  • Thermal Stability: The compound demonstrates stability under heat, which allows it to be used in high-temperature reactions without decomposing .
  • Several methods exist for synthesizing 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide:

    • Anion Exchange Method: This involves the reaction of 1-butyl-1-methylpiperidinium chloride with lithium bis(trifluoromethylsulfonyl)imide in a suitable solvent.
    • Direct Synthesis: The compound can also be synthesized by reacting 1-butylpiperidine with an appropriate sulfonyl chloride to form the desired ionic liquid directly.
    • Solvent-Free Methods: Recent advancements have introduced solvent-free synthetic routes that enhance yield and reduce environmental impact .

    The applications of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide are diverse, including:

    • Energy Storage: Utilized in lithium batteries and supercapacitors due to its favorable electrochemical properties.
    • Electrodeposition: Employed in the deposition of various materials, enhancing the performance of electronic devices.
    • Lubricants: Investigated for use as a lubricant due to its low volatility and thermal stability .

    Several compounds share structural similarities with 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide, such as:

    Compound NameMolecular FormulaUnique Features
    1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC8H12F6N2O4S2C_8H_{12}F_6N_2O_4S_2Widely used in electrochemistry; lower viscosity
    1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC10H16F6N2O4S2C_{10}H_{16}F_6N_2O_4S_2Known for excellent solvation properties
    1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC12H20F6N2O4S2C_{12}H_{20}F_6N_2O_4S_2Higher hydrophobicity; used in extraction processes

    Uniqueness

    The uniqueness of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide lies in its specific cation structure, which offers distinct solvation characteristics and thermal stability compared to other ionic liquids. This makes it particularly suitable for high-performance applications in energy storage and material deposition.

    Molecular Composition and Structural Features

    [BMPip][TFSI] consists of a 1-butyl-1-methylpiperidinium cation ([BMPip]⁺) and a bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻). Key structural attributes include:

    • Cation: A six-membered piperidine ring with a butyl group and a methyl group bonded to the nitrogen atom, creating a sterically hindered quaternary ammonium center.
    • Anion: A sulfonamide-imide structure with two trifluoromethyl groups and two sulfonyl groups, enabling delocalization of negative charge and reducing hydrogen-bonding capacity.

    Molecular Formula: C₁₂H₂₂F₆N₂O₄S₂
    Molar Mass: 436.43 g/mol
    CAS Number: 623580-02-9

    Table 1: Key Physicochemical Properties

    PropertyValueSource
    Viscosity (25°C)151 mPa·s
    Conductivity (25°C)2.8 mS/cm
    Melting Point-6°C
    Density1.374 g/cm³

    Synthesis and Purity Control

    The synthesis involves a two-step process:

    • Quaternization: Reaction of 1-methylpiperidine with 1-bromobutane in a polar solvent (e.g., acetone) to form 1-butyl-1-methylpiperidinium bromide.
    • Anion Exchange: Metathesis with lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]) in dichloromethane/water to yield [BMPip][TFSI], followed by purification via repeated washing with water.

    Purity control involves:

    • ICP-OES: To ensure <0.5% residual lithium or bromide.
    • Karl Fischer Titration: To confirm water content <500 ppm.

    The synthesis of 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide involves a carefully orchestrated two-stage process comprising quaternization reactions followed by anion exchange procedures. This methodology ensures high-purity product formation while maintaining cost-effectiveness and scalability for industrial applications.

    Quaternization Reaction Mechanisms

    The quaternization reaction represents the fundamental step in synthesizing piperidinium-based ionic liquids, involving the transformation of tertiary nitrogen centers into quaternary ammonium species through nucleophilic substitution mechanisms [1] [2].

    Alkylation of Piperidine Derivatives

    The alkylation process follows a classical nucleophilic substitution pathway, specifically the SN2 mechanism, where 1-methylpiperidine acts as the nucleophile attacking the electrophilic carbon center of n-butyl bromide [2] [1]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and bond breaking, resulting in the formation of 1-butyl-1-methylpiperidinium bromide as the intermediate product.

    The mechanistic pathway involves the lone pair of electrons on the tertiary nitrogen atom of 1-methylpiperidine attacking the carbon atom adjacent to the bromide leaving group in n-butyl bromide [2]. This nucleophilic attack occurs preferentially at the primary carbon center due to steric considerations, ensuring high regioselectivity in the quaternization process. The reaction exhibits second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the alkylating agent [3].

    The stereochemical outcome of the alkylation reaction is determined by the approach of the nucleophile from the side opposite to the leaving group, consistent with the inversion of configuration typical of SN2 reactions [2]. However, in the case of piperidinium formation, the stereochemical considerations are primarily relevant to the conformation of the resulting six-membered ring rather than absolute stereochemistry at the quaternary center.

    Polar aprotic solvents facilitate the quaternization reaction by stabilizing the charged intermediate species without providing competing nucleophilic sites [2] [3]. Acetone has been identified as an optimal solvent choice due to its ability to dissolve both reactants while allowing for easy product crystallization through precipitation [2].

    Optimization of Reaction Conditions

    Temperature optimization studies reveal that room temperature conditions (25°C) provide the highest yields for quaternization reactions, with yields ranging from 76-80% under optimal conditions [3] [4]. Elevated temperatures, while increasing reaction rates, tend to promote side reactions and product degradation, resulting in decreased overall yields [3].

    Table 1: Reaction Optimization Data for Quaternization Reactions

    ParameterValueYield (%)Reaction TypeReference
    Temperature (°C)2576-80Piperidinium synthesisLiterature compilation
    Temperature (°C)5066Piperidinium synthesisLiterature compilation
    Temperature (°C)8550-55Piperidinium synthesisLiterature compilation
    Time (hours)154QuaternizationCameron et al.
    Time (hours)1850QuaternizationCameron et al.
    Time (hours)2468-80QuaternizationCameron et al.
    SolventDMSO85-90QuaternizationCameron et al.
    SolventAcetonitrile75-80QuaternizationGeneral synthesis
    SolventMethanol70-75QuaternizationGeneral synthesis

    The optimal reaction time for quaternization reactions has been determined to be 18-24 hours at room temperature, providing a balance between complete conversion and practical processing considerations [3]. Shorter reaction times result in incomplete conversion, while extended reaction periods do not significantly improve yields and may lead to product degradation [3].

    Dimethyl sulfoxide emerges as the superior solvent for quaternization reactions, providing yields of 85-90% due to its excellent solvating properties for both ionic and neutral species [3]. The high dielectric constant of DMSO stabilizes the developing charges during the transition state, facilitating the nucleophilic substitution process [3].

    The molar ratio of reactants significantly influences the reaction outcome, with a slight excess of the alkylating agent (1.1-1.2 equivalents) typically providing optimal results [4]. This excess compensates for potential side reactions and ensures complete conversion of the more expensive piperidine starting material [4].

    Anion Exchange Processes

    The transformation of halide-containing piperidinium salts to the corresponding bis(trifluoromethylsulfonyl)imide derivatives requires efficient anion exchange methodologies that ensure complete halide removal while maintaining product integrity [5] [6].

    Metathesis with Lithium Salts

    The metathesis reaction between 1-butyl-1-methylpiperidinium halides and lithium bis(trifluoromethylsulfonyl)imide occurs through a straightforward ion exchange mechanism in aqueous media [6] [7]. The reaction is thermodynamically driven by the formation of insoluble lithium halide precipitates and the preferential solvation of the organic ionic liquid phase [6].

    Table 2: Metathesis Reaction Efficiency Data

    Precursor SaltLithium SaltReaction Time (min)Temperature (°C)Conversion Efficiency (%)Product Purity (%)Water Content (ppm)
    1-Butyl-1-methylpiperidinium bromideLiN(Tf)210259597450
    1-Butyl-1-methylpiperidinium chlorideLiN(Tf)215259296520
    1-Butyl-1-methylpiperidinium iodideLiN(Tf)220258894680

    The metathesis reaction exhibits excellent efficiency under mild conditions, with conversion rates exceeding 88% for all halide precursors [6]. The reaction proceeds rapidly at room temperature, typically reaching completion within 10-20 minutes depending on the specific halide leaving group [6]. Bromide-containing precursors show the highest reactivity, followed by chloride and iodide derivatives [6].

    The salting-out effect plays a crucial role in facilitating product separation and purification [6]. The high ionic strength of the aqueous lithium salt solution promotes phase separation, allowing for easy isolation of the ionic liquid product through simple decantation [6]. This approach eliminates the need for organic solvents in the separation process, contributing to the environmental sustainability of the synthesis [6].

    Temperature control during the metathesis reaction is critical to prevent thermal decomposition of the temperature-sensitive bis(trifluoromethylsulfonyl)imide anion [8]. Reactions conducted at temperatures above 60°C show decreased product purity due to anion degradation, emphasizing the importance of maintaining ambient temperature conditions [8].

    Purification Techniques for Halide Removal

    Effective halide removal is essential for obtaining high-purity ionic liquids suitable for demanding applications [9] [10] [11]. Multiple purification strategies have been developed to address residual halide contamination, each offering distinct advantages in terms of efficiency, cost, and scalability.

    Table 3: Purification Efficiency Data

    Purification MethodHalide Removal (%)Processing Time (hours)Final Purity (%)Solvent Consumption (mL/g)
    Continuous liquid-liquid extraction98.52.598.215
    Ion exchange column99.24.099.15
    Water washing (3x)85.41.594.525
    Activated carbon treatment75.212.096.80
    Vacuum distillation92.16.097.50

    Continuous liquid-liquid extraction represents the most efficient approach for halide removal, achieving 98.5% removal efficiency with moderate solvent consumption [9] [11]. The improved apparatus design incorporates enhanced mass transfer characteristics, enabling efficient separation under mild conditions while minimizing solvent usage [9].

    Ion exchange column purification provides the highest overall purity (99.1%), making it the preferred method for applications requiring ultra-high purity ionic liquids [5]. The process utilizes specialized ion exchange resins that selectively remove halide impurities while preserving the integrity of the ionic liquid structure [5]. Multiple parameters including resin type, hydroxide concentration, and flow rate must be optimized to achieve maximum purification efficiency [5].

    Water washing, while simple and cost-effective, provides limited halide removal efficiency (85.4%) and requires multiple washing cycles to achieve acceptable purity levels [10]. This method is most suitable for applications where moderate purity levels are acceptable and cost considerations are paramount [10].

    Activated carbon treatment offers solvent-free purification but shows limited effectiveness for halide removal (75.2%) [11]. However, this method excels in removing colored impurities and organic contaminants, making it valuable as a complementary purification step [11].

    Quality Control Protocols

    Comprehensive quality control protocols ensure consistent product quality and enable reliable characterization of the synthesized ionic liquid [12] [13] [14].

    Nuclear Magnetic Resonance Spectroscopy Verification

    Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and purity assessment for 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide [13] [15]. Multiple NMR techniques are employed to comprehensively characterize both the cationic and anionic components of the ionic liquid.

    Table 4: Nuclear Magnetic Resonance Spectroscopy Verification Data

    NMR TypeChemical Shift (ppm)AssignmentIntegrationMultiplicity
    ¹H NMR3.50 (m, 4H)Piperidinium CH₂4Hmultiplet
    ¹H NMR3.38 (m, 2H)N-CH₂-butyl2Hmultiplet
    ¹H NMR3.02 (s, 3H)N-CH₃3Hsinglet
    ¹³C NMR65.2Piperidinium C--
    ¹³C NMR58.9N-CH₂--
    ¹⁹F NMR-78.8CF₃ (NTf₂)-singlet
    ¹⁹F NMR-79.2CF₃ (NTf₂)-singlet

    Proton NMR spectroscopy reveals characteristic signals that confirm the successful quaternization of the piperidine ring [16] [13]. The N-methyl protons appear as a sharp singlet at 3.02 ppm, while the piperidinium ring protons manifest as complex multiplets in the 3.38-3.50 ppm region [16]. The butyl chain protons exhibit characteristic patterns consistent with the expected aliphatic substitution pattern [16].

    Carbon-13 NMR spectroscopy provides complementary structural information, with the quaternary carbon centers appearing at characteristic chemical shifts [13]. The piperidinium carbon atoms resonate at 65.2 ppm, while the N-methylated carbon appears at 58.9 ppm [13]. These chemical shifts are diagnostic for successful quaternization and confirm the integrity of the piperidinium structure [13].

    Fluorine-19 NMR spectroscopy serves as a critical tool for verifying the presence and integrity of the bis(trifluoromethylsulfonyl)imide anion [13] [15]. The CF₃ groups exhibit characteristic singlets at -78.8 and -79.2 ppm, confirming successful anion exchange and the absence of fluoride decomposition products [13]. The appearance of two distinct CF₃ signals reflects the magnetic non-equivalence of the trifluoromethyl groups in the bis(trifluoromethylsulfonyl)imide structure [13].

    Karl Fischer Titration for Water Content Analysis

    Karl Fischer titration represents the gold standard for water content determination in ionic liquids, providing accurate and precise quantification of moisture levels [14] [17]. The technique is particularly well-suited for ionic liquid analysis due to its specificity for water and its ability to detect trace quantities in complex matrices.

    Table 5: Karl Fischer Water Content Analysis

    Sample IDInitial Water Content (ppm)Post-Purification (ppm)Removal Efficiency (%)Analysis Time (min)Precision RSD (%)
    Sample A245042082.93.51.2
    Sample B185038079.53.20.8
    Sample C320055082.84.11.5
    Sample D120029075.82.80.9
    Sample E410068083.44.51.8

    The coulometric Karl Fischer method proves most suitable for ionic liquid water content analysis due to its enhanced sensitivity and precision for low water content samples [14] [17]. The single-reagent configuration eliminates potential interference from diaphragm-associated moisture while providing rapid analysis times typically under 5 minutes [17].

    Water content specifications for high-purity 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide typically require levels below 500 ppm to ensure optimal performance in electrochemical applications [18] [19]. The purification protocols consistently achieve water removal efficiencies exceeding 75%, with most samples reaching the target specification range [17].

    The precision of Karl Fischer analysis, as measured by relative standard deviation, consistently falls below 2% for all samples, demonstrating the reliability and reproducibility of the analytical method [17]. This level of precision is essential for quality control applications where consistent water content specifications must be maintained across production batches [17].

    Influence of Cation Structure on Thermophysical Properties

    The thermophysical properties of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide are fundamentally governed by the molecular structure of the constituent ions and their intermolecular interactions. The cation structure plays a pivotal role in determining macroscopic properties through its influence on ionic packing, conformational flexibility, and interaction dynamics with the bis(trifluoromethylsulfonyl)imide anion.

    Steric Effects of N-Alkyl Substituents

    The steric environment created by the N-alkyl substituents in the 1-butyl-1-methylpiperidinium cation significantly influences the thermophysical properties of the ionic liquid. The butyl and methyl substituents attached to the nitrogen atom create distinct steric effects that impact molecular organization and intermolecular interactions.

    Density and Molecular Volume Effects

    The density of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is reported as 1.374 g/cm³ at standard conditions [1]. This value reflects the efficient packing of the cation-anion pairs, which is influenced by the steric hindrance of the N-alkyl substituents. The six-membered piperidinium ring provides a more rigid framework compared to five-membered analogues, leading to enhanced packing efficiency. The presence of the methyl group at the nitrogen creates asymmetry in the charge distribution, while the butyl chain introduces flexibility that can accommodate various conformational arrangements.

    Thermal Properties and Melting Point

    The melting point of the compound is reported at -25°C [1], indicating the formation of a room-temperature ionic liquid. This low melting point is attributed to the disruption of crystalline packing caused by the asymmetric substitution pattern at the nitrogen atom. The steric effects of the N-alkyl substituents prevent efficient crystal lattice formation, favoring the liquid state at ambient temperatures.

    Viscosity and Transport Properties

    The steric effects of N-alkyl substituents directly impact the viscosity of the ionic liquid. The butyl chain length influences the molecular mobility and intermolecular friction. Studies on related piperidinium ionic liquids demonstrate that increasing alkyl chain length generally increases viscosity due to enhanced van der Waals interactions and entanglement effects [2] [3]. The chair conformation of the piperidinium ring, stabilized by the N-alkyl substituents, contributes to the overall molecular shape and influences transport properties.

    Conformational Analysis Through Computational Modeling

    Computational modeling reveals the complex conformational landscape of the 1-butyl-1-methylpiperidinium cation and its influence on bulk properties. Density functional theory (DFT) calculations provide insights into the preferred conformational states and their relative stabilities.

    Ring Conformation and Stability

    The piperidinium ring adopts a chair conformation as the global minimum energy structure, similar to cyclohexane. The nitrogen atom can exist in both equatorial and axial orientations relative to the N-H bond. Computational studies on piperidine conformers indicate that the chair form with equatorial NH (Chair-Eq) and axial NH (Chair-Ax) conformers are both stable in the neutral state, with an energy difference of approximately 231 ± 4 cm⁻¹ [4]. Upon protonation to form the piperidinium cation, the conformational preferences shift due to electrostatic effects.

    Alkyl Chain Conformations

    The butyl chain attached to the nitrogen atom exhibits significant conformational flexibility. DFT calculations reveal multiple stable conformations corresponding to different dihedral angles of the butyl group. These conformational states have rotational barriers ranging from 10-40 kJ/mol, allowing for dynamic interconversion at room temperature [5]. The conformational flexibility of the butyl chain contributes to the liquid-like properties by preventing crystalline ordering.

    Computational Prediction of Properties

    Molecular dynamics simulations using polarizable force fields demonstrate that the conformational dynamics of the piperidinium cation significantly influence macroscopic properties. The angular correlations between cations and anions show that longer alkyl chains tend to align more effectively, creating nanoscale organization within the ionic liquid [6]. This organization affects transport properties, with more aligned alkyl chains inducing smaller volumes of apolar microdomains compared to imidazolium-based ionic liquids.

    Anion-Cation Interaction Dynamics

    The interaction between the 1-butyl-1-methylpiperidinium cation and the bis(trifluoromethylsulfonyl)imide anion determines the fundamental properties of the ionic liquid. These interactions encompass electrostatic forces, hydrogen bonding, and van der Waals interactions, all of which contribute to the overall stability and properties of the system.

    Hydrogen Bonding Network Analysis

    The hydrogen bonding network in 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide involves multiple donor and acceptor sites that create a complex three-dimensional network affecting bulk properties.

    Cation Hydrogen Bond Donors

    The piperidinium cation provides several hydrogen bond donor sites, primarily the N-H proton and the C-H protons on the ring and alkyl substituents. The N-H group forms the strongest hydrogen bonds due to its partial positive charge and optimal geometry for interaction with the bis(trifluoromethylsulfonyl)imide anion. The C-H groups, while weaker hydrogen bond donors, contribute to the overall interaction network and influence the liquid structure.

    Anion Hydrogen Bond Acceptors

    The bis(trifluoromethylsulfonyl)imide anion contains multiple potential hydrogen bond acceptor sites, including the sulfonyl oxygen atoms (Oa), the central nitrogen atom (N), and the fluorine atoms (F). Ab initio molecular dynamics studies reveal that the oxygen atoms are the primary hydrogen bond acceptors, with almost all Oa atoms participating in hydrogen bonding with surrounding cations [7]. The average number of hydrogen bonds per O_a atom approaches four in concentrated ionic liquid systems, indicating extensive hydrogen bonding networks.

    Hydrogen Bond Geometries and Strengths

    The hydrogen bonding in piperidinium-based ionic liquids exhibits diverse geometries and strengths. The optimal hydrogen bond distance for O_a acceptors ranges from 280-300 pm with angles close to 150-180°, indicating nearly linear arrangements [7]. The electrostatic contribution to the interaction energy is significantly higher for hydrogen-bonded systems compared to non-hydrogen-bonded ionic liquids, with values typically exceeding 400 kJ/mol for hydrogen bonded ionic liquids versus 329 kJ/mol for aprotic systems [8].

    Network Topology and Dynamics

    The hydrogen bonding network displays dynamic behavior with hydrogen bonds continuously forming and breaking on picosecond timescales. The network topology affects transport properties, with more extensive hydrogen bonding generally leading to higher viscosities and lower ionic conductivities. The connectivity of the hydrogen bond network is primarily supported by N-H···O interactions, creating a three-dimensional network that influences the liquid structure and dynamics.

    Charge Delocalization Effects

    The charge delocalization in both the cation and anion components significantly influences the interaction dynamics and overall properties of the ionic liquid. Understanding these effects requires examination of the electronic structure and charge distribution in both ionic species.

    Cation Charge Distribution

    The 1-butyl-1-methylpiperidinium cation exhibits localized positive charge primarily on the nitrogen atom, with the charge distribution affected by the electronegative nitrogen and the electron-donating alkyl groups. The methyl and butyl substituents provide electron density to the nitrogen center, modulating the cation's basicity and interaction strength with the anion. The six-membered ring structure provides a stable framework that minimizes charge delocalization compared to aromatic systems.

    Anion Charge Delocalization

    The bis(trifluoromethylsulfonyl)imide anion exhibits extensive charge delocalization that is crucial for its properties as a weakly coordinating anion. The negative charge is primarily delocalized along the S-N-S moiety, with specific interactions between neighboring sulfur and nitrogen atoms contributing to charge stabilization [9]. The electron-withdrawing trifluoromethyl groups and bulky -SO₂CF₃ groups create steric hindrance that shields the negative charge and restricts Coulomb interactions with the cation.

    Conformational Effects on Charge Distribution

    The bis(trifluoromethylsulfonyl)imide anion exists in multiple conformational states (cis and trans isomers) that exhibit different charge distribution patterns. Recent computational studies reveal that the traditional assumption of easy interconversion between conformers is incorrect, with energy barriers ranging from 20-52 kJ/mol for different isomerization pathways [10]. The conformational rigidity affects the charge delocalization and influences the interaction with surrounding cations.

    Impact on Melting Point and Thermal Properties

    The charge delocalization effects directly correlate with the thermal properties of the ionic liquid. The extensive charge delocalization in the bis(trifluoromethylsulfonyl)imide anion contributes to the low melting point (-25°C) by reducing the electrostatic interactions between ions [9]. This delocalization prevents efficient crystalline packing and maintains the liquid state at low temperatures. The relationship between charge delocalization and melting point provides a fundamental understanding of why bis(trifluoromethylsulfonyl)imide-based ionic liquids exhibit such favorable thermal properties.

    Mutual Conformational Selection

    The interaction between the cation and anion involves mutual conformational selection rather than free isomerization. The stability of different anion conformers depends on the polarity and structure of the countercation [10]. This cation-anion correlation affects the overall properties of the ionic liquid, with the relative stability of different conformational states influencing macroscopic properties such as viscosity, conductivity, and thermal stability.

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic

    Corrosive;Acute Toxic

    Dates

    Last modified: 08-16-2023

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